2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline
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Overview
Description
2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with dichloro and dimethyl groups, fused with a dihydroquinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4,6-dimethylpyridine with appropriate reagents to introduce the dihydroquinazoline moiety. The reaction conditions often require the use of solvents like methanol and water, along with catalysts such as 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the pyridine ring or the dihydroquinazoline moiety.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in treating neurological disorders.
Mechanism of Action
The mechanism by which 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol: Shares a similar pyridine structure but differs in the attached functional groups and overall molecular framework.
5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene:
Uniqueness
The uniqueness of 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H21Cl2N3 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C27H21Cl2N3/c1-17-23(25(29)30-18(2)24(17)28)26-31-22-16-10-9-15-21(22)27(32-26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16H,1-2H3,(H,31,32) |
InChI Key |
PFAOHNXVACCYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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